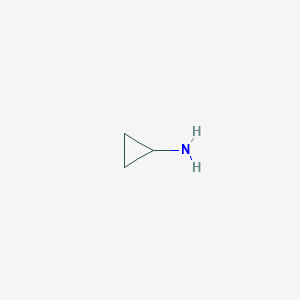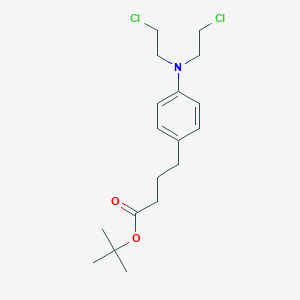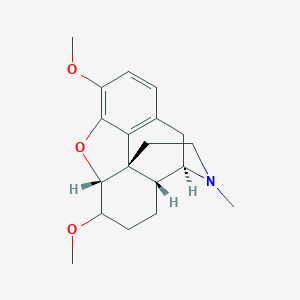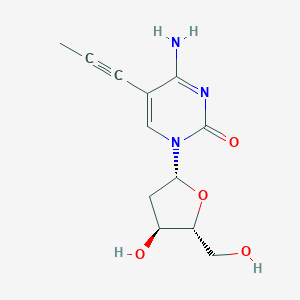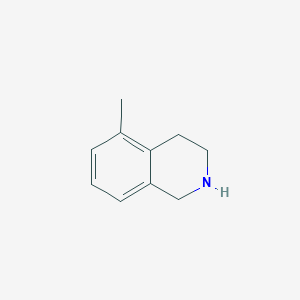
5-Methyl-1,2,3,4-tetrahydroisoquinoline
概要
説明
5-Methyl-1,2,3,4-tetrahydroisoquinoline (5-Me-THIQ) is a novel and structurally unique alkaloid compound found in plants, fungi, and bacteria. It is a monoterpene alkaloid, meaning it is composed of two isoprene units and contains a nitrogen atom. 5-Me-THIQ has a wide range of potential applications in the fields of medicine, biochemistry, and pharmacology due to its unique structure and properties.
科学的研究の応用
Neurotoxicity and Parkinsonism : THIQ is known for its cytotoxicity and its ability to induce parkinsonism in mice. This is attributed to its uptake into dopaminergic neurons via the dopamine transporter and subsequent conversion by catechol-O-methyltransferase (Kawai, Kotake, & Ohta, 2000).
Inhibition in Brain Electron Transport System : It significantly inhibits the activity of NADH-ubiquinone reductase in the brain electron transport system (Suzuki, Mizuno, & Yoshida, 1989).
Presence in Foods : Found in foods with high 2-phenylethylamine content, THIQ can cross the blood-brain barrier in rats, potentially accumulating in the brain from food sources (Makino, Ohta, Tachikawa, & Hirobe, 1988).
Role in Neurotoxin Formation : It acts as a precursor of the dopaminergic neurotoxin N-methylisoquinolinium ion in the human brain (Naoi, Matsuura, Takahashi, & Nagatsu, 1989).
Neuroprotective and Neurorestorative Actions : THIQ derivatives, including 5-methyl-1,2,3,4-tetrahydroisoquinoline, exhibit unique neuroprotective and neurorestorative actions (Peana, Bassareo, & Acquas, 2019).
Applications in Marine Natural Product Synthesis : The intramolecular photoredox transformation of THIQ tricyclic models is used in the transformation of biologically active marine natural products (Yokoya et al., 2023).
Antinociceptive Activity : New derivatives of THIQ have shown antinociceptive activity comparable to codeine (Tabatabai, Zarrindast, Lashkari, & Shafiee, 1999).
Synthesis of Alkaloid Natural Products : Novel catalytic stereoselective strategies for the synthesis of THIQ scaffolds have advanced the total synthesis of alkaloid natural products (Liu et al., 2015).
Potential in Drug Discovery for Cancer and CNS Diseases : THIQ derivatives have shown promise in drug discovery for cancer and central nervous system (CNS) disorders, and might be candidates for treating infectious diseases like malaria (Singh & Shah, 2017).
Treatment of Parkinson's Disease : Certain hydroxy-1MeTIQ derivatives, particularly 4b, may have potential for treating Parkinson's disease (Okuda, Kotake, & Ohta, 2003).
作用機序
Target of Action
5-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous substance with a broad spectrum of action in the brain . It has gained special interest as a neuroprotectant .
Mode of Action
1MeTIQ has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins . It is believed that MAO inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system may play an essential role in neuroprotection .
Biochemical Pathways
1MeTIQ affects dopamine metabolism . It is formed as a condensation product of biogenic amines (i.e., phenylethylamines and catecholamines) with aldehydes or α-keto acids by the so-called Pictet–Spengler reaction .
Pharmacokinetics
It is known that it can be synthesized enzymatically .
Result of Action
1MeTIQ has neuroprotective properties in vitro and in vivo . It has been implicated in unique and complex mechanisms of neuroprotection in various neurodegenerative illnesses of the central nervous system . It also has a considerable potential as a drug for combating substance abuse, through the attenuation of craving .
Safety and Hazards
The safety data sheet for 5-Methyl-1,2,3,4-tetrahydroisoquinoline indicates that it should be stored in a dark place, under an inert atmosphere, at 2-8°C . It has a GHS05 hazard pictogram, with the signal word “Danger”. The hazard statements include H314, indicating that it causes severe skin burns and eye damage .
将来の方向性
生化学分析
Biochemical Properties
5-Methyl-1,2,3,4-tetrahydroisoquinoline interacts with various enzymes, proteins, and other biomolecules. It has been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex and multifaceted. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being studied.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, it has been shown to produce an antidepressant-like effect in the forced swim test (FST) at a dose of 50 mg/kg .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
特性
IUPAC Name |
5-methyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-3-2-4-9-7-11-6-5-10(8)9/h2-4,11H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGXYVCFHDTRMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCNCC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585677 | |
| Record name | 5-Methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123593-99-7 | |
| Record name | 5-Methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




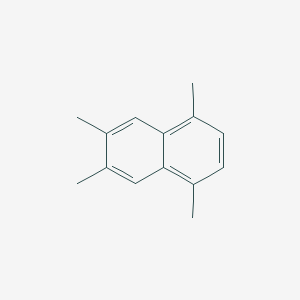

![2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]-N-(1-amino-4-methylsulfonyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B47187.png)
